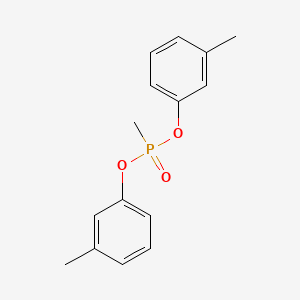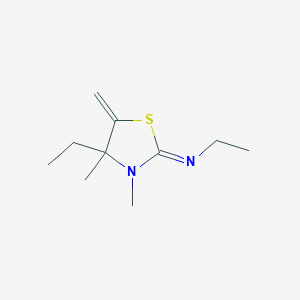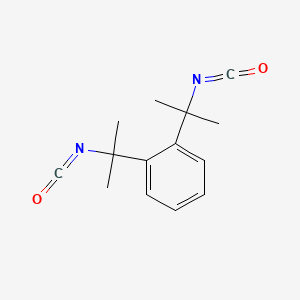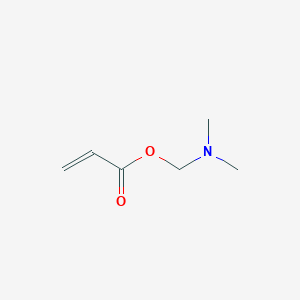
(Dimethylamino)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)methyl prop-2-enoate is an organic compound known for its versatile applications in various fields of science and industry. It is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. This compound is miscible with water and reacts with bases, hydrolyzing rapidly to acrylic acid and dimethylaminoethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methyl prop-2-enoate typically involves the esterification of acrylic acid with dimethylaminoethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then distilled to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: (Dimethylamino)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Dimethylamino)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Dimethylaminoethyl acrylate: Similar in structure but differs in the ester group.
Methyl prop-2-enoate: Lacks the dimethylamino group, leading to different reactivity and applications.
Uniqueness: (Dimethylamino)methyl prop-2-enoate is unique due to its combination of the dimethylamino group and the prop-2-enoate moiety. This combination imparts unique reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
58194-18-6 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(dimethylamino)methyl prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-4-6(8)9-5-7(2)3/h4H,1,5H2,2-3H3 |
InChI Key |
VMEZXMFPKOMWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


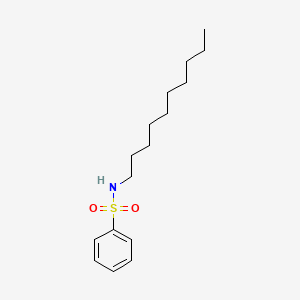
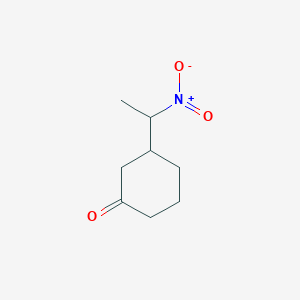
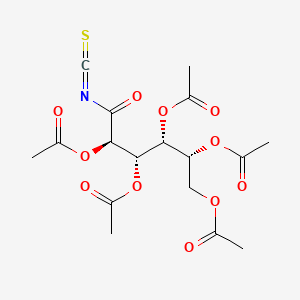

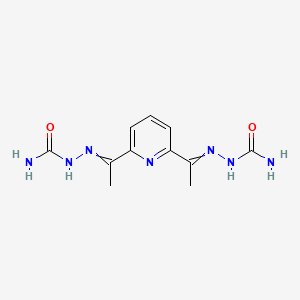
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
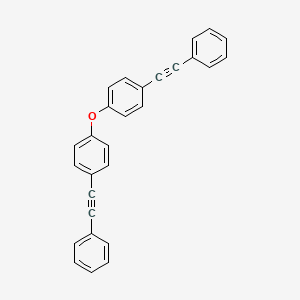
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
